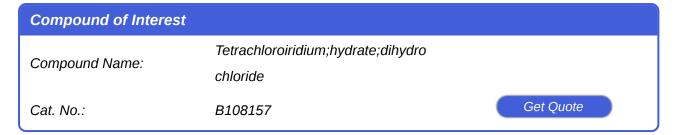


Solubility Profile of Tetrachloroiridium Hydrate Dihydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrachloroiridium hydrate dihydrochloride (also known as chloroiridic acid hydrate or hydrogen hexachloroiridate(IV) hydrate). The information is targeted toward professionals in research, science, and drug development who utilize iridium compounds in their work. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Topic: Solubility of Tetrachloroiridium Hydrate Dihydrochloride

Tetrachloroiridium hydrate dihydrochloride is an inorganic complex of iridium that serves as a precursor in the synthesis of various iridium-based catalysts and materials. Its solubility is a critical parameter for its application in homogeneous catalysis, electrochemistry, and the synthesis of novel compounds. Understanding its behavior in different solvents is essential for reaction design, purification, and formulation.

Quantitative Solubility Data

Quantitative solubility data for tetrachloroiridium hydrate dihydrochloride in a wide range of organic solvents is not extensively available in published literature. However, qualitative



descriptions and data for closely related compounds provide valuable insights. The available data is summarized in the table below.

| Solvent | Formula | Туре | Solubility | Citation |
|---|----------|----------------|---|----------|
| Water | H₂O | Polar Protic | Soluble | [1][2] |
| 456 g/L at 30 °C (for Hexahydrate form) | | | | |
| Alcohol | ROH | Polar Protic | Soluble | [1][2] |
| Hydrochloric Acid | HCl (aq) | Aqueous Acidic | Soluble | [2] |
| Acetone | СзН6О | Polar Aprotic | Highly Soluble (for a related DMSO complex) | [3] |

Note on Data Limitations: The quantitative value provided for water solubility is for the hexahydrated form of chloroiridic acid, which may differ from other hydrated forms of tetrachloroiridium dihydrochloride. The solubility in alcohols is stated qualitatively in the literature. The high solubility in acetone is noted for a specific iridium(IV) chloride-DMSO complex and may not be directly representative of tetrachloroiridium hydrate dihydrochloride itself. For other organic solvents, the data is largely unavailable, suggesting that solubility may be limited. For instance, the related salt, ammonium hexachloroiridate(IV), is reported to be insoluble in ethanol.[4]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment:

Tetrachloroiridium hydrate dihydrochloride



- Selected solvent(s)
- Analytical balance (± 0.0001 g)
- Thermostatic shaker or magnetic stirrer with hotplate
- Temperature probe
- Volumetric flasks
- Pipettes
- Syringe filters (chemically compatible with the solvent)
- Pre-weighed evaporation dishes or beakers
- Drying oven
- Desiccator

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of tetrachloroiridium hydrate dihydrochloride to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and the solute.
- Sample Withdrawal and Filtration:
 - Once equilibrium is established, allow the undissolved solid to settle.



- Carefully withdraw a precise volume of the supernatant (the clear, saturated solution)
 using a pre-heated or pre-cooled pipette to the experimental temperature to avoid
 precipitation or further dissolution.
- Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean,
 and dry evaporation dish. This step is critical to remove any undissolved microcrystals.

Solvent Evaporation:

- Place the evaporation dish containing the filtered saturated solution in a drying oven. The
 temperature should be set high enough to evaporate the solvent in a reasonable time but
 low enough to avoid decomposition of the tetrachloroiridium hydrate dihydrochloride.
- Continue heating until the solvent has completely evaporated and a constant weight of the dry solid is achieved.

· Weighing and Calculation:

- Cool the evaporation dish containing the dry solute in a desiccator to room temperature to prevent moisture absorption.
- Weigh the dish with the dried solute on an analytical balance.
- The solubility (S) is calculated using the following formula:

S(g/L) = (Mass of dish and solute - Mass of empty dish) / Volume of solution withdrawn (L)

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

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- To cite this document: BenchChem. [Solubility Profile of Tetrachloroiridium Hydrate Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108157#solubility-of-tetrachloroiridium-hydrate-dihydrochloride-in-different-solvents]

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